molecular formula C16H25NO4S2 B1386868 Ethyl N-(mesitylsulfonyl)methioninate CAS No. 1188362-93-7

Ethyl N-(mesitylsulfonyl)methioninate

Cat. No.: B1386868
CAS No.: 1188362-93-7
M. Wt: 359.5 g/mol
InChI Key: ZKZFBJOVBPDYPK-UHFFFAOYSA-N
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Description

Ethyl N-(mesitylsulfonyl)methioninate is an organic compound that belongs to the class of sulfonamides. It is characterized by the presence of a mesitylsulfonyl group attached to a methionine derivative. This compound is often used as a building block in organic synthesis and has various applications in scientific research and industry.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Ethyl N-(mesitylsulfonyl)methioninate typically involves the reaction of methionine with mesitylsulfonyl chloride in the presence of a base such as triethylamine. The reaction is carried out in an organic solvent like dichloromethane at low temperatures to ensure high yield and purity. The product is then purified using standard techniques such as recrystallization or column chromatography .

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of continuous flow reactors to ensure consistent quality and yield. The reaction conditions are optimized to minimize by-products and waste, making the process more environmentally friendly .

Chemical Reactions Analysis

Types of Reactions

Ethyl N-(mesitylsulfonyl)methioninate undergoes various types of chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

Ethyl N-(mesitylsulfonyl)methioninate has a wide range of applications in scientific research:

    Chemistry: Used as a building block in the synthesis of complex organic molecules.

    Biology: Employed in the study of enzyme mechanisms and protein modifications.

    Medicine: Investigated for its potential use in drug development and as a pharmacological tool.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of Ethyl N-(mesitylsulfonyl)methioninate involves its interaction with specific molecular targets. The mesitylsulfonyl group can act as an electrophile, reacting with nucleophilic sites on proteins or other biomolecules. This interaction can lead to modifications in the structure and function of the target molecules, influencing various biochemical pathways .

Comparison with Similar Compounds

Ethyl N-(mesitylsulfonyl)methioninate can be compared with other sulfonamide derivatives:

    Ethyl N-(tosyl)methioninate: Similar structure but with a tosyl group instead of a mesitylsulfonyl group.

    Ethyl N-(benzenesulfonyl)methioninate: Contains a benzenesulfonyl group.

    Ethyl N-(p-toluenesulfonyl)methioninate: Features a p-toluenesulfonyl group.

Uniqueness

The presence of the mesitylsulfonyl group in this compound imparts unique steric and electronic properties, making it distinct from other sulfonamide derivatives. This uniqueness can influence its reactivity and interactions with biological targets.

Biological Activity

Ethyl N-(mesitylsulfonyl)methioninate (ETPTA) is a sulfonamide derivative of methionine, notable for its unique biological activity and potential therapeutic applications. This compound is characterized by the presence of a mesitylsulfonyl group, which enhances its reactivity and biological properties. Understanding the biological activity of ETPTA involves exploring its mechanisms of action, pharmacological effects, and potential therapeutic uses.

Chemical Structure and Properties

The chemical structure of this compound is represented as follows:

C1H1O1S1C1H1N1C1H1C1H1\text{C}_1\text{H}_1\text{O}_1\text{S}_1\text{C}_1\text{H}_1\text{N}_1\text{C}_1\text{H}_1\text{C}_1\text{H}_1

This structure includes an ethyl ester group, a methionine backbone, and a mesitylsulfonyl moiety that contributes to its distinct reactivity profile. The compound's unique features are highlighted in the following table:

Feature Description
IUPAC Name Ethyl 4-methylsulfanyl-2-[(2,4,6-trimethylphenyl)sulfonylamino]butanoate
Molecular Formula C₁₄H₁₉NO₃S₂
Molecular Weight 305.43 g/mol
Functional Groups Sulfonamide, Ester

Enzyme Inhibition

ETPTA has been investigated for its inhibitory effects on various enzymes. Notably, it exhibits significant inhibition of fatty acid amide hydrolase (FAAH) with an IC50 value in the low nanomolar range, indicating potent activity against this target enzyme . This inhibition is crucial for modulating endocannabinoid levels and has implications for pain management therapies.

Anticancer Properties

Research has shown that ETPTA may possess anticancer properties by targeting specific cellular pathways involved in tumor growth. The compound's ability to inhibit key kinases involved in cancer progression has been documented . For instance, studies indicate that ETPTA can disrupt mTOR signaling pathways, which are critical for cell proliferation and survival .

Study on Pain Management

In a 2020 study focusing on multitarget inhibitors for pain treatment, ETPTA was evaluated alongside other compounds for its efficacy in inhibiting FAAH and soluble epoxide hydrolase (sEH) enzymes. The results demonstrated that ETPTA not only inhibited FAAH effectively but also showed moderate activity against sEH, suggesting its potential as a dual-action analgesic agent .

Antitumor Activity Assessment

Another study investigated the antitumor effects of ETPTA in vitro. The compound was tested on various cancer cell lines, revealing significant cytotoxic effects at micromolar concentrations. The mechanism was attributed to the induction of apoptosis and cell cycle arrest, highlighting its potential as a candidate for cancer therapy .

Pharmacological Profile

The pharmacological profile of ETPTA includes:

  • Target Enzymes : FAAH, sEH
  • IC50 Values :
    • FAAH: 8.6 nM
    • sEH: 1100 nM
  • Biological Effects :
    • Analgesic properties
    • Antitumor activity
    • Modulation of endocannabinoid signaling

Properties

IUPAC Name

ethyl 4-methylsulfanyl-2-[(2,4,6-trimethylphenyl)sulfonylamino]butanoate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H25NO4S2/c1-6-21-16(18)14(7-8-22-5)17-23(19,20)15-12(3)9-11(2)10-13(15)4/h9-10,14,17H,6-8H2,1-5H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZKZFBJOVBPDYPK-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C(CCSC)NS(=O)(=O)C1=C(C=C(C=C1C)C)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H25NO4S2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

359.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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